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Compound of Interest

Compound Name: 3-Methyldodecanal

CAS No.: 10522-20-0

Cat. No.: B082856

Get Quote

Executive Summary & Compound Identity
3-Methyldodecanal (CAS: 10522-20-0) is a C13 branched aliphatic aldehyde.[1] Structurally, it

consists of a dodecyl chain with a methyl substitution at the C3 position (beta-position relative

to the carbonyl carbon).

While naturally occurring in trace amounts in Citrus oils (e.g., Lemon, Bergamot), its primary

technical relevance lies in its structural topology. The C3-methyl group introduces chirality and

steric hindrance proximal to the aldehyde functionality, influencing both its metabolic stability

(resistance to

-oxidation) and its binding affinity for G-Protein Coupled Receptors (GPCRs), specifically
olfactory receptors.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b082856#bc-rfq
https://www.benchchem.com/product/b082856/docs?utm_src=pdf-body#technical-guide-physical-and-chemical-properties-of-3-methyldodecanal
https://patents.google.com/patent/CA1294973C/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b082856?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Data

IUPAC Name 3-Methyldodecanal

CAS Registry Number 10522-20-0

Molecular Formula

C

H

O

Molecular Weight 198.35 g/mol

SMILES CCCCCCCCCC(C)CC=O[2][3][4]

Classification Branched Aliphatic Aldehyde / Terpenoid-like

Physical Properties Profile
The physical constants of 3-Methyldodecanal are governed by its high lipophilicity and the

disruption of intermolecular forces caused by the C3-methyl branch, which slightly lowers the

boiling point and viscosity compared to its linear isomer, Tridecanal.

Table 1: Physicochemical Constants
Note: Values marked with () are predicted based on chemically distinct homologs and QSPR

(Quantitative Structure-Property Relationship) models due to the scarcity of neat experimental

data for this specific isomer.*
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Property Value / Range Technical Context

Physical State Colorless to pale yellow liquid
At Standard Temperature &

Pressure (STP).

Boiling Point
255°C - 265°C (est. @ 760

mmHg)

High boiling point requires

high-vacuum distillation (e.g.,

~110°C @ 0.5 mmHg) for

purification.

Density 0.835 ± 0.05 g/cm³
Typical for long-chain aliphatic

aldehydes; floats on water.

LogP (Octanol/Water) 5.4 - 5.8 (Predicted)

Critical for Drug Dev: Indicates

high membrane permeability

and potential for accumulation

in lipid bilayers.

Refractive Index (

)
1.435 - 1.445

Consistent with saturated

aliphatic chains.

Solubility Insoluble in water (< 1 mg/L)

Soluble in ethanol, diethyl

ether, chloroform, and lipid

formulations.

Flash Point > 100°C (Closed Cup) Class IIIB Combustible Liquid.

Chemical Reactivity & Stability
For researchers, the reactivity profile of 3-Methyldodecanal is defined by the aldehyde group

and the C3-methyl steric influence.

Oxidation Susceptibility
Like all aldehydes, 3-Methyldodecanal is prone to autoxidation to the corresponding

carboxylic acid (3-methyldodecanoic acid).

Mechanism: Radical chain reaction initiated by abstraction of the formyl hydrogen.
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Handling Protocol: Must be stored under inert gas (Argon/Nitrogen) to prevent "acid note"

formation which degrades olfactory quality and alters chemical behavior.

Metabolic Stability (Drug Design Context)
The C3-methyl group is a strategic structural motif. In fatty acid metabolism,

-oxidation removes two carbons at a time.

Blockade Effect: A methyl group at the C3 (beta) position sterically hinders the enzyme acyl-

CoA dehydrogenase, significantly slowing down the degradation of the lipid tail.

Application: This motif is used in drug design to prolong the half-life of lipophilic drugs or

lipid-drug conjugates.

Nucleophilic Addition
The aldehyde carbon is electrophilic but slightly more shielded than in linear aldehydes due to

the C3 branch.

Schiff Base Formation: Reacts with primary amines (lysine residues in proteins) to form

imines.

Acetalization: Readily forms acetals with alcohols, often used as a "pro-fragrance" or "pro-

drug" strategy to release the aldehyde slowly.

Synthesis & Manufacturing
Synthesis strategies vary based on the required purity and stereochemistry.

Method A: Industrial Hydroformylation (Oxo Process)
Used for bulk production where isomeric mixtures are acceptable.

Feedstock: C12 Olefins (Dodecenes).

Reaction: Reaction with Syngas (CO + H

) catalyzed by Rhodium or Cobalt.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b082856?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Outcome: Produces a mixture of linear Tridecanal and branched isomers (including 2-methyl

and 3-methyl derivatives). Separation requires precision fractional distillation.

Method B: Directed Laboratory Synthesis (High Purity)
Used for pharmaceutical standards or olfactory research.

Grignard Reaction: Decylmagnesium bromide + Crotonaldehyde (or derivative).

Reduction/Oxidation: Selective hydrogenation of the alkene followed by oxidation of the

alcohol.

Wittig Homologation: Using a C10 aldehyde and a C3 ylide precursor.

Visualization: Synthesis & Reactivity Pathways
The following diagram illustrates the chemical connectivity and metabolic implications.
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Figure 1: Reactivity map showing oxidation pathways and the metabolic blocking effect of the

C3-methyl group.

Applications in Research & Development
Olfactory Receptor (GPCR) Research
3-Methyldodecanal is a potent ligand for specific Olfactory Receptors (ORs), which are Class

A GPCRs.
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Mechanism: The hydrophobic tail inserts into the receptor's binding pocket, while the

aldehyde headgroup interacts with residues (often via hydrogen bonding or transient

hemiacetal formation).

Chirality: The C3 chiral center allows for the study of stereoselective receptor activation,

helping map the "odor space" of human olfaction.

Pharmaceutical Lipid Tails
In drug delivery systems (LNP - Lipid Nanoparticles):

Fluidity Modulation: The methyl branch disrupts lipid packing, increasing membrane fluidity

compared to straight-chain analogs. This can enhance the fusogenicity of LNPs with cell

membranes.

Stability: As noted in Section 3.2, the branched structure resists rapid enzymatic

degradation.

Analytical Characterization Protocols
To validate the identity of 3-Methyldodecanal, the following multi-modal approach is required.

Gas Chromatography-Mass Spectrometry (GC-MS)
Column: Non-polar capillary column (e.g., DB-5ms or HP-5).

Retention Index (RI): Expect an RI shift relative to n-Tridecanal.

n-Tridecanal RI: ~1508[5][6]

3-Methyldodecanal RI: Typically lower (~1450-1480) due to branching (globular shape

elutes faster on non-polar phases).

MS Fragmentation: Look for McLafferty rearrangement ions characteristic of aldehydes, but

modified by the methyl branch.

Nuclear Magnetic Resonance (NMR)
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H NMR (CDCl

):

9.76 ppm (t, 1H, CHO) - The aldehyde proton.

2.3-2.4 ppm (m, 2H, CH

-CHO) - Alpha protons.

0.95 ppm (d, 3H, CH

-CH) - The doublet of the C3-methyl group is diagnostic.

C NMR:

Carbonyl peak at ~202 ppm.[6]

Distinct shift for the C3 methine carbon.

Handling & Safety (SDS Summary)
Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).

Storage: Keep cold (2-8°C), dark, and under inert atmosphere (Argon). Aldehydes degrade

rapidly in air.

Spill Response: Absorb with inert material (vermiculite). Do not use oxidizing agents for

cleanup.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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